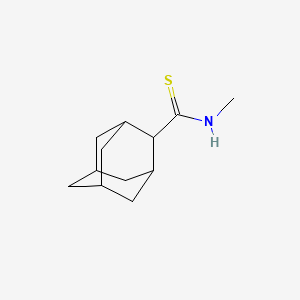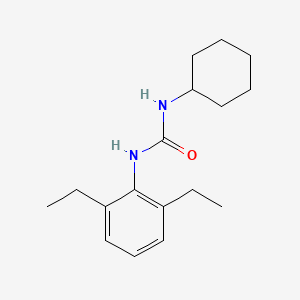
4-tert-butyl-N-(2-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2-methylbenzyl)benzamide, also known as TBB, is a chemical compound that has been widely studied for its potential as a tool compound for biological research. TBB is a member of the benzamide family and has a molecular weight of 305.42 g/mol.
Mecanismo De Acción
4-tert-butyl-N-(2-methylbenzyl)benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to be a selective inhibitor of CK2, with little or no effect on other kinases.
Biochemical and Physiological Effects:
The inhibition of CK2 by 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to induce apoptosis and inhibit cell growth. In inflammation, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to protect neurons from oxidative stress and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-tert-butyl-N-(2-methylbenzyl)benzamide as a tool compound is its high selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without the interference of other kinases. Another advantage is the availability of 4-tert-butyl-N-(2-methylbenzyl)benzamide for large-scale production, making it readily accessible for use in biological research. However, one limitation of using 4-tert-butyl-N-(2-methylbenzyl)benzamide is its potential for off-target effects. While 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to be selective for CK2, it is important to consider the possibility of unintended effects on other cellular processes.
Direcciones Futuras
There are many future directions for research on 4-tert-butyl-N-(2-methylbenzyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the study of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of 4-tert-butyl-N-(2-methylbenzyl)benzamide as a tool compound in drug discovery and development is an area of active research. Overall, 4-tert-butyl-N-(2-methylbenzyl)benzamide has the potential to be a valuable tool compound for the study of CK2 and its role in various cellular processes and diseases.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(2-methylbenzyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 4-tert-butyl-N-(2-methylbenzyl)benzamide as a white solid with a high purity. The synthesis method has been optimized for large-scale production of 4-tert-butyl-N-(2-methylbenzyl)benzamide, making it readily available for use in biological research.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2-methylbenzyl)benzamide has been extensively studied for its potential as a tool compound for biological research. It has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in many cellular processes including cell growth, differentiation, and apoptosis. 4-tert-butyl-N-(2-methylbenzyl)benzamide has been used as a research tool to study the role of CK2 in various cellular processes, including cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-7-5-6-8-16(14)13-20-18(21)15-9-11-17(12-10-15)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCDOJDZDLYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methylbenzyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)
![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)
![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)


![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)